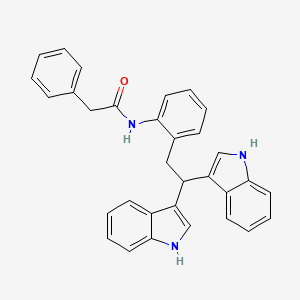
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is a chemical compound with a complex structure that includes a quinoline core substituted with diethylamino, methyl, and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at specific positions on the quinoline ring. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the quinoline ring.
科学研究应用
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino group can interact with biological membranes, affecting their function. Additionally, the quinoline core can intercalate with DNA, disrupting its replication and transcription processes.
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Amodiaquine: Similar in structure and used for malaria treatment.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methyl, and hydroxyl groups on the quinoline ring makes it a versatile compound for various applications.
属性
CAS 编号 |
88484-67-7 |
|---|---|
分子式 |
C14H19BrN2O2 |
分子量 |
327.22 g/mol |
IUPAC 名称 |
4-(diethylamino)-2-methylquinoline-5,8-diol;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14;/h6-8,17-18H,4-5H2,1-3H3;1H |
InChI 键 |
PKNVFTYGQJORRX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


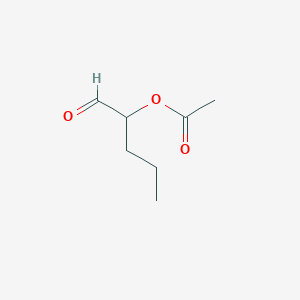
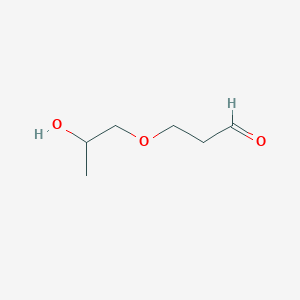
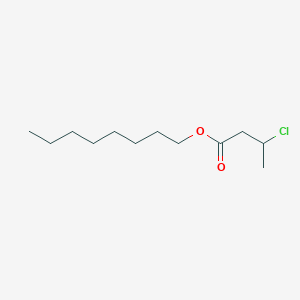

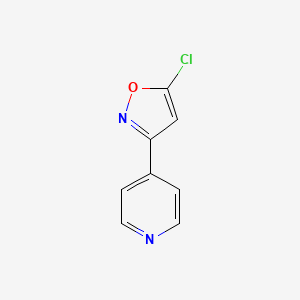
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
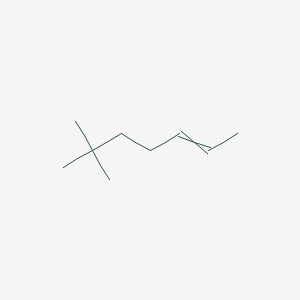

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)


